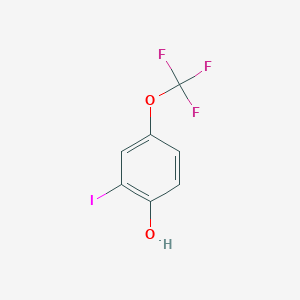

![molecular formula C11H14N2O2 B1333188 2-苯并[1,3]二氧杂环戊烯-5-基哌嗪 CAS No. 65709-24-2](/img/structure/B1333188.png)

2-苯并[1,3]二氧杂环戊烯-5-基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines containing a terminal benzotriazole fragment was achieved through a series of reactions, including the use of benzotriazole to enhance 5-HT1A and 5-HT2 receptor affinity . Similarly, novel piperazine compounds were synthesized from 2-acetylfuran through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction . These methods demonstrate the versatility of synthetic approaches in creating piperazine derivatives with varying substituents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted with various functional groups to modulate the compound's properties. The structure-activity relationship (SAR) studies often involve modifications to the piperazine moiety or its substituents to explore their impact on biological activity. For example, the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones involved structural modifications to elucidate SAR in the series . The configuration of double bonds in synthesized compounds can also be determined, as seen in the synthesis of benzo[1,4]dioxine and benzo[1,4]oxazine derivatives .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation, cyclization, and Mannich’s reaction, as part of their synthesis . The reactivity of the piperazine ring allows for the introduction of different substituents, which can significantly alter the compound's pharmacological profile. For instance, the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine involved a sequence of condensation, oxidation, reductive amination, chlorination, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The SAR studies provide insights into how structural changes can impact these properties and, consequently, the biological activity of the compounds. For example, the antibacterial activity of piperazinyl quinolone derivatives was found to be dependent on the structure of the benzyl unit and the linker, indicating the importance of these structural features in determining the compound's properties .

科学研究应用

2-苯并[1,3]二氧杂环戊烯-5-基哌嗪应用的综合分析

有机合成: 该化合物在有机合成中发挥着重要作用。 它参与了苯并[d][1,3]二氧杂环戊烯型苄基异喹啉生物碱和二苯并吡咯啉的总合成 。 此外,由于其高官能团耐受性和效率,它被用于过渡金属催化的偶联反应,如铃木-宫浦偶联反应 .

材料科学: 虽然搜索结果中没有详细说明在材料科学中的具体应用,但像 2-苯并[1,3]二氧杂环戊烯-5-基哌嗪这样的化合物通常在该领域有应用,因为它们独特的化学结构可用于创建具有所需特性的新材料。

调味剂: 有报道称该化合物在特定食品类别中用作调味剂。 然而,它不适用于饮料 .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-10-11(15-7-14-10)5-8(1)9-6-12-3-4-13-9/h1-2,5,9,12-13H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBLQYWVJXGZPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378078 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65709-24-2 |

Source

|

| Record name | 2-(1,3-Benzodioxol-5-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65709-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)